7,13-Bis-O-(triethylsilyl) Baccatin III
Overview
Description
7,13-Bis-O-(triethylsilyl) Baccatin III is a synthetic derivative of baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species) This compound is an important intermediate in the synthesis of paclitaxel, a widely used anticancer drug
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel
Cellular Effects
It is known that its parent compound, baccatin III, has cytotoxic properties and can inhibit cell proliferation .
Molecular Mechanism
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Temporal Effects in Laboratory Settings
It is known to be a stable compound at room temperature .
Metabolic Pathways
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7,13-Bis-O-(triethylsilyl) Baccatin III typically involves the protection of the hydroxyl groups at the 7 and 13 positions of baccatin III with triethylsilyl groups. This is achieved through a silylation reaction using triethylsilyl chloride and a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of baccatin III from yew tree biomass, followed by its chemical modification through silylation. The reaction conditions are optimized for large-scale production, ensuring high efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7,13-Bis-O-(triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The triethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used to replace the triethylsilyl groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
7,13-Bis-O-(triethylsilyl) Baccatin III has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives. .
Biology: The compound is used in biological studies to investigate the biosynthesis and metabolism of taxanes. .
Medicine: As a precursor to paclitaxel, this compound plays a crucial role in cancer research and drug development. .
Industry: The compound is employed in the pharmaceutical industry for the large-scale production of paclitaxel and related drugs. .
Mechanism of Action
The mechanism of action of 7,13-Bis-O-(triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The triethylsilyl groups in this compound protect the hydroxyl groups during synthesis, allowing for selective modifications that enhance the efficacy and stability of the final drug .
Comparison with Similar Compounds
Similar Compounds
7-O-(Triethylsilyl)baccatin III: This compound is similar to 7,13-Bis-O-(triethylsilyl) Baccatin III but has only one triethylsilyl group at the 7 position
10-Deacetylbaccatin III: Another important intermediate in paclitaxel synthesis, lacking the acetyl group at the 10 position.
Baccatin III: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to the presence of two triethylsilyl groups, which provide enhanced stability and facilitate selective chemical modifications. This makes it a valuable intermediate in the synthesis of paclitaxel and its analogs, offering advantages in terms of yield, purity, and ease of handling compared to other intermediates .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O11Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451543 | |
Record name | 7,13-Bis(triethylsilyl)baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150541-99-4 | |
Record name | 7,13-Bis(triethylsilyl)baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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